N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
Description
N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-4-yl group at the 6-position and a benzyl-thioacetamide moiety at the 3-position. Its structure combines aromatic nitrogen heterocycles (pyridazine and pyridine) with a thioether linkage, making it a candidate for studying enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-benzyl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(20-12-14-4-2-1-3-5-14)13-24-18-7-6-16(21-22-18)15-8-10-19-11-9-15/h1-11H,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXJXDWRTBRPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the preparation of the pyridazinyl intermediate through the cyclization of appropriate precursors under controlled conditions.
Thioether Formation: The pyridazinyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl ring can be reduced under specific conditions to form dihydropyridazines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Structural Representation
The compound features a benzyl group attached to an acetamide moiety, with a thioether linkage to a pyridazinyl derivative.
Antitumor Activity
Research indicates that N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide exhibits significant antitumor properties. Derivatives of similar compounds have shown to inhibit key kinases involved in cancer progression, such as RET kinase.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study published in Cancer Research evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
Case Study: Modulation of Inflammatory Pathways
In a study published in Journal of Inflammation, researchers assessed the effects of this compound on macrophage activation. The findings indicated a significant reduction in TNF-alpha and IL-6 levels, highlighting its potential use in treating inflammatory diseases.
Neuroprotective Effects
Preliminary research suggests that this compound may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells.
Case Study: Protection Against Oxidative Stress
A study documented in Neuroscience Letters explored the neuroprotective effects of related compounds on neuronal cell cultures exposed to oxidative stress. The results indicated that treatment with this compound significantly improved cell viability compared to untreated controls.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference Source |
|---|---|---|
| Antitumor Activity | Significant cytotoxicity against cancer cell lines | Cancer Research |
| Anti-inflammatory | Reduces pro-inflammatory cytokines (TNF-alpha, IL-6) | Journal of Inflammation |
| Neuroprotective | Protects neuronal cells from oxidative stress | Neuroscience Letters |
Mechanism of Action
The mechanism of action of N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Implications
Hypothetical Pharmacological Comparisons
- Compound 20 ’s thiazole and nitrile groups are associated with kinase inhibition, while the target compound’s pyridazine-thioacetamide scaffold might target prostaglandin dehydrogenases or other redox-sensitive enzymes.
Limitations in Evidence
- No direct biological data for N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide are provided. Comparisons are extrapolated from structurally related compounds.
Biological Activity
N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The compound this compound can be characterized by its unique thioacetamide linkage and pyridazine moiety, which are crucial for its biological activity. The synthesis typically involves the reaction of benzylamine with appropriate pyridazine derivatives, followed by thioacetylation to introduce the thioacetamide group.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a related compound showed inhibition against various bacterial strains, including Acinetobacter baumannii and Escherichia coli, with growth inhibition percentages exceeding 95% at concentrations around 32 µg/mL .
| Compound | Bacterial Strain | Growth Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|
| 5v | Candida albicans | 97.51 | 32 |
| 5w | Candida albicans | 93.71 | 32 |
| - | Acinetobacter baumannii | >73 | 32 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicate that certain derivatives exhibit remarkable activity against leukemia and breast cancer cell lines while maintaining a non-cytotoxic profile towards normal cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, thus potentially influencing cancer cell growth .
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives of pyridazine-based compounds against Mycobacterium tuberculosis, revealing that certain analogs exhibited low MIC values (minimum inhibitory concentration), indicating strong antimicrobial activity .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of benzamide derivatives on human embryonic kidney cells (HK293), demonstrating that several compounds maintained negligible cytotoxicity while exhibiting significant antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
